Methyl 2-(azetidin-3-yl)benzoate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl 2-(azetidin-3-yl)benzoate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-5-3-2-4-9(10)8-6-12-7-8/h2-5,8,12H,6-7H2,1H3 |
InChI Key |
LSLWQUUSVMDROR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2CNC2 |
Origin of Product |
United States |
Significance of Azetidine Scaffolds in Contemporary Organic Synthesis
The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a prominent scaffold in modern organic and medicinal chemistry. rsc.orgrsc.org Its importance stems from a significant inherent ring strain of approximately 25.4 kcal/mol, which makes it more reactive than its five-membered counterpart, pyrrolidine, yet more stable and easier to handle than the three-membered aziridine (B145994) ring. rsc.org This unique reactivity allows for specific chemical transformations, such as ring-opening or ring-expansion reactions, which are valuable in the synthesis of diverse heterocyclic compounds. ub.bw
Historically, the synthesis of azetidines has been considered challenging due to this ring strain. ub.bw However, numerous methods have been developed over the years, including the reduction of readily available azetidin-2-ones (β-lactams), intramolecular cyclizations, and cycloaddition reactions. ub.bwacs.org The azetidine motif is found in several natural products and is considered a "privileged" structure in medicinal chemistry, appearing in a number of pharmacologically active compounds. rsc.orgub.bw Its ability to introduce conformational rigidity and act as a versatile scaffold for creating three-dimensional molecular shapes contributes to its frequent use in drug discovery programs. acs.org
Role of Benzoate Esters in Chemical Research and Derivatization
Benzoate (B1203000) esters are a fundamental class of organic compounds derived from benzoic acid and an alcohol. wikipedia.org They are widely utilized across various domains of chemical research. In organic synthesis, the benzoyl group is a common protecting group for alcohols due to its stability under a range of conditions and the relative ease of its introduction and removal. organic-chemistry.org The formation of benzoate esters, typically through the Fischer esterification of benzoic acid with an alcohol in the presence of an acid catalyst, is a foundational reaction. chemicalbook.com
Beyond their role as protecting groups, benzoate esters are crucial intermediates in the synthesis of a wide array of more complex molecules. chemicalbook.com The ester functional group can undergo various transformations. For instance, it can be hydrolyzed back to the corresponding carboxylic acid and alcohol, or it can be reduced to yield primary alcohols. wikipedia.org Furthermore, the aromatic ring of the benzoate can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. wikipedia.org Benzoate esters themselves have applications as solvents and are precursors to other industrially important chemicals, such as plasticizers. wikipedia.orgwikipedia.org
Position of Methyl 2 Azetidin 3 Yl Benzoate Within the Azetidine Benzoate Chemical Space
Methyl 2-(azetidin-3-yl)benzoate occupies a unique position within the chemical space defined by the combination of azetidine (B1206935) and benzoate (B1203000) functionalities. This molecule is a bifunctional compound, possessing a secondary amine within the azetidine ring and an ester group. Both of these sites are available for further chemical modification, making the compound a versatile building block for creating more complex molecular architectures.
The azetidine portion provides a compact, rigid, and three-dimensional core, a desirable feature in the design of novel bioactive molecules. acs.org The secondary amine is a nucleophilic center and a site for N-alkylation or N-acylation, allowing for the attachment of various substituents. The benzoate ester part of the molecule offers another handle for derivatization. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing points for further synthetic elaboration. wikipedia.org
The relative orientation of the azetidine and the methyl benzoate groups on the benzene (B151609) ring (ortho, meta, or para) significantly influences the molecule's three-dimensional shape and properties. The specific ortho-substitution pattern in this compound creates a sterically defined framework. This structural rigidity and the presence of multiple functionalization points make compounds like this compound and its isomers, such as Methyl 3-(azetidin-3-yl)benzoate, valuable starting materials for the generation of libraries of diverse compounds for screening in drug discovery and materials science. cymitquimica.comfluorochem.co.uk
Compound Information
Synthetic Strategies for this compound and its Analogs
The synthesis of molecules incorporating the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to the unique structural and pharmacokinetic properties it imparts. This article focuses on the synthetic methodologies applicable to this compound, a compound featuring an azetidine ring connected to a benzoate moiety at the 3-position of the heterocycle and the 2-position of the phenyl ring. The construction of this molecule requires strategic approaches for forming the strained azetidine ring, introducing the benzoate group, and potentially modifying both components.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies of Azetidine (B1206935) Ring Systems
Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and properties of molecules like Methyl 2-(azetidin-3-yl)benzoate. These methods, particularly Density Functional Theory (DFT), are employed to calculate various molecular properties that are difficult to determine experimentally. acs.orgacs.orgacs.org
Detailed research findings from QM studies on azetidine systems reveal significant insights into their stability and reactivity. The ring strain of azetidines, while considerable, is less than that of the three-membered aziridines, contributing to their greater stability and easier handling. nih.gov For 3-aryl substituted azetidines, such as this compound, QM calculations can elucidate the electronic interactions between the azetidine ring and the aromatic substituent. These calculations can predict properties like bond dissociation energies (BDE) and pKa values, which are crucial for understanding the chemical behavior of these molecules. acs.orgacs.org
For instance, DFT calculations have been used to study the N-pentafluorosulfanylation of 3-aryl [1.1.0]azabicyclobutanes, which yields N-SF5 azetidines. acs.orgacs.org These studies provide foundational knowledge on the dynamic, spectroscopic, and crystallographic features of these novel motifs. acs.orgacs.org While not directly studying this compound, the principles and methods are directly applicable to understanding its electronic properties.
| Azetidine Derivative | Computational Method | Calculated Property | Finding | Reference |
|---|---|---|---|---|
| N-SF5 Azetidines | DFT | Bond Dissociation Energy (BDE), pKa | Provided foundational knowledge for these new molecular motifs. | acs.orgacs.org |
| 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones | - | Stereochemistry | Established based on vicinal H3–H4 coupling constants. | nih.gov |
Computational Prediction of Azetidine Reaction Pathways and Substrate Scope
Computational methods are increasingly used to predict the outcomes of chemical reactions, including their feasibility, selectivity, and the scope of suitable substrates. peerscientist.com This is particularly valuable in the synthesis of complex molecules like azetidine derivatives.
Recent studies have demonstrated the use of computational models to guide the synthesis of azetidines. For example, researchers have developed models to predict which pairs of alkenes and oximes will react to form an azetidine via a photocatalyzed reaction. peerscientist.com These models can also predict factors that influence the reaction yield. peerscientist.com By prescreening compounds computationally, researchers can avoid laborious trial-and-error experiments. peerscientist.com
In the context of this compound, computational tools can be used to explore various synthetic routes. For instance, the synthesis of 2-azetidinone derivatives from methyl benzoate (B1203000) has been explored using in-silico tools to predict the most viable pathways. peerscientist.com Similarly, for the synthesis of 3-aryl-azetidines, computational studies can help in understanding the mechanism of reactions like the strain-release functionalization of 3-substituted [1.1.0]azabicyclobutanes. acs.orgacs.org DFT calculations and Hammett analyses can support proposed radical chain propagation mechanisms. acs.orgacs.org
| Reaction Type | Computational Approach | Prediction Goal | Significance | Reference |
|---|---|---|---|---|
| Photocatalyzed Azetidine Synthesis | Modeling of frontier orbital energies | Predicting reactive alkene-oxime pairs | Avoids trial-and-error, expands substrate scope. | peerscientist.com |
| Strain-Release Pentafluorosulfanylation | DFT calculations, Hammett analyses | Support for radical chain propagation mechanism | Provides mechanistic understanding of N-SF5 azetidine formation. | acs.orgacs.org |
Molecular Dynamics Simulations in Azetidine Chemistry
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their interactions with biological targets. researchgate.net For azetidine-containing compounds, MD simulations can reveal how the conformational flexibility of the azetidine ring and its substituents influences binding to proteins.
In the study of azetidin-2-one (B1220530) derivatives as potential anticancer agents, MD simulations have been used to assess the stability of ligand-receptor complexes. researchgate.net For example, the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of protein-ligand complexes can be analyzed to understand their structural stability. researchgate.net Such studies have been performed on azetidin-2-one derivatives targeting the epidermal growth factor receptor (EGFR). researchgate.net
For this compound, MD simulations could be employed to study its interaction with a target protein. These simulations would reveal the dynamics of the binding process, the stability of the resulting complex, and the key interactions that contribute to binding affinity. This information is invaluable for the rational design of more potent derivatives.
Conformational Analysis and Energetic Considerations
The three-dimensional conformation of a molecule is intimately linked to its biological activity. The introduction of a rigid scaffold like the azetidine ring can limit the conformational freedom of a molecule, which can be advantageous in drug design. enamine.net Computational methods are essential for exploring the conformational landscape of azetidine derivatives and identifying low-energy, biologically relevant conformations.
Studies on 3-(azidomethyl)benzoic acid have shown that the azidomethyl group can be a source of conformational polymorphism, with different conformers having distinct arrangements in the crystal lattice. nih.gov Computational analysis can reveal the energy barriers between these conformations. nih.gov For this compound, the orientation of the methyl benzoate group relative to the azetidine ring is a key conformational feature. The dihedral angle between the plane of the benzoate ring and the azetidine ring will significantly influence the molecule's shape and its ability to interact with a binding site.
Computational conformational analysis can generate a series of potential conformers and calculate their relative energies. This allows for the identification of the most stable conformers and an understanding of the energy penalties associated with adopting other conformations. This information is critical for designing molecules that are pre-organized for binding to a biological target, which can lead to higher affinity. enamine.net
In Silico Approaches to Molecular Design and Reactivity Assessment
In silico methods encompass a wide range of computational techniques used in drug discovery, from molecular docking to the prediction of ADME (absorption, distribution, metabolism, and excretion) properties. peerscientist.comresearchgate.net These approaches are instrumental in the design of new molecules and the assessment of their potential as drug candidates.
For azetidine derivatives, in silico molecular docking can be used to predict their binding mode and affinity to a target protein. peerscientist.comresearchgate.net For example, azetidin-2-one derivatives have been docked into the erlotinib (B232) binding site of EGFR to evaluate their potential as anti-proliferative agents. researchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.
In the context of this compound, in silico tools can be used to design novel derivatives with improved properties. By modifying the substituents on the azetidine ring or the benzoate group, it is possible to explore how these changes affect binding affinity, selectivity, and ADME properties. For instance, the synthesis of novel 2-azetidinone derivatives has been guided by in silico screening for anti-leukemic activity. peerscientist.com This approach allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
Applications in Advanced Organic Synthesis and Chemical Biology
Methyl 2-(azetidin-3-yl)benzoate as a Versatile Building Block
The strained four-membered ring of azetidines makes them valuable intermediates in organic synthesis, possessing greater stability than aziridines while still being reactive enough for ring-opening and functionalization reactions. rsc.org This reactivity, combined with the synthetic handles on this compound—namely the secondary amine and the methyl ester—renders it a highly adaptable building block for creating more complex molecules. nih.govresearchgate.net The azetidine (B1206935) scaffold itself is a desirable motif in medicinal chemistry, as it can introduce conformational rigidity and improve physicochemical properties in drug candidates. nih.gov
Precursor in Combinatorial Chemistry Libraries
In the field of drug discovery, the generation of chemical libraries with high molecular diversity is crucial for identifying new therapeutic leads. researchgate.net this compound is an ideal starting material for such libraries. The secondary amine of the azetidine ring can be readily functionalized through reactions like acylation, sulfonylation, and alkylation, while the methyl ester on the benzoate (B1203000) ring can be hydrolyzed to a carboxylic acid or converted to an amide. This dual reactivity allows for the systematic creation of a large array of distinct compounds from a single, common core structure. This approach is central to combinatorial chemistry, where the goal is to efficiently synthesize libraries of small molecules for biological screening. researchgate.netnih.gov The incorporation of the rigid azetidine-benzoate scaffold can lead to molecules with well-defined three-dimensional shapes, a key factor for potent and selective interaction with biological targets.
Synthons for Complex Heterocyclic Architectures
A synthon is a conceptual unit within a molecule that assists in the formation of a target molecule through a chemical reaction. Due to its strained ring, the azetidine moiety in this compound can act as a synthon for larger, more complex heterocyclic systems. rsc.org The synthesis of azetidines can be achieved through various methods, including intramolecular cyclizations and photocycloadditions. rsc.orgresearchgate.net Once formed, the azetidine ring can undergo ring-expansion reactions or be used as a template to direct the formation of adjacent rings. For instance, the nitrogen atom and the carbon atoms of the azetidine can participate in cycloaddition reactions or intramolecular condensations to build fused or spirocyclic systems, which are of significant interest in medicinal chemistry. rsc.orgchemrxiv.org
Integration into Fluorescent Probes and Chemical Tags
Small-molecule fluorescent probes are indispensable tools in chemical biology for imaging and detecting specific molecules within complex biological environments like living cells. google.comnih.gov The design of these probes often involves a fluorophore core that can be modified to tune its photophysical properties or to attach it to a specific target.
Design Principles for Azetidine-Substituted Fluorescent Compounds
A key principle in the design of bright and effective fluorescent probes is the optimization of their fluorescence quantum yield—a measure of how efficiently the molecule converts absorbed light into emitted light. Research has shown that replacing a flexible N,N-dimethylamino group on a fluorophore with a more rigid four-membered azetidine ring can significantly enhance this quantum yield. researchgate.net This structural modification reduces non-radiative decay pathways, leading to brighter fluorescence. Azetidine-substituted fluorophores can be used as dyes, probes, and tags. google.com The this compound scaffold provides a pre-installed azetidine unit that can be incorporated into various fluorophore systems, potentially leading to probes with improved brightness and photostability. The development of such probes, particularly those that are "smart" or "turn-on" (becoming fluorescent only upon reacting with their target), is a major goal in chemical biology. nih.gov
Methodologies for Conjugation in Chemical Biology
For a fluorescent probe or chemical tag to be useful, it must be attached, or conjugated, to a biomolecule of interest, such as a protein or peptide. The secondary amine of the azetidine ring in this compound provides a convenient handle for such conjugation. Late-stage functionalization of azetidine-containing molecules is a powerful strategy. nih.govresearchgate.net One common method involves a "click chemistry" approach, where an azide (B81097) group is attached to the azetidine nitrogen. researchgate.net This azide-modified molecule can then be efficiently and specifically reacted with an alkyne-modified biomolecule in the presence of a copper catalyst (Cu-catalyzed azide-alkyne cycloaddition, or CuAAC). researchgate.net This methodology allows for the precise and stable tagging of biomolecules with the azetidine-based scaffold for imaging or pull-down experiments. nih.gov
Potential in Peptidomimetic and Nucleic Acid Chemistry via Azetidine Scaffolds
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. The rigid nature of the azetidine ring makes it an excellent scaffold for constructing these mimics. nih.gov Introducing a 3-aminoazetidine subunit into a peptide chain can act as a turn-inducing element, facilitating the cyclization of peptides, which is often a difficult synthetic step. nih.govresearchgate.net This approach has been used to synthesize tetra-, penta-, and hexapeptides with greatly improved efficiency. nih.gov Furthermore, peptides containing an azetidine unit have shown increased stability towards proteases. nih.govresearchgate.net The this compound structure could be incorporated into peptide backbones, where the benzoate portion offers an additional site for modification to fine-tune the molecule's properties or attach other functional groups. While its application in nucleic acid chemistry is less explored, the fundamental principles of using rigid scaffolds to control conformation could potentially be applied to create novel nucleic acid analogues.
Interactive Data Tables
Table 1: Properties of Related Azetidine Compounds
| Compound/Feature | Key Finding | Application Area | Reference |
| Azetidine-Substituted Fluorophores | Replacing N,N-dimethylamino groups with an azetidine ring improves fluorescence quantum yield. | Fluorescent Probes | researchgate.net |
| 3-Aminoazetidine (3-AAz) in Peptides | Acts as a turn-inducing element, improving cyclization efficiency and protease stability. | Peptidomimetics | nih.govresearchgate.net |
| (R)-Azetidine-2-carboxamides | Showed sub-micromolar potency as STAT3 inhibitors, demonstrating the value of the azetidine scaffold. | Drug Discovery | nih.govacs.org |
| N–SF₅ Azetidines | Found to be remarkably stable and amenable to synthetic modifications, acting as a potential bioisostere for sulfonamides. | Medicinal Chemistry | acs.org |
Table 2: Synthetic Methodologies Involving Azetidines
| Methodology | Description | Purpose | Reference |
| Late-Stage Functionalization | Chemoselective modification of the azetidine nitrogen via substitution or click chemistry. | Tagging of Macrocycles | nih.govresearchgate.net |
| [2+2] Photocycloaddition | Reaction of imines and alkenes to directly form the azetidine ring. | Azetidine Synthesis | researchgate.net |
| [3+1] Radical Cascade Cyclization | Photo-induced copper-catalyzed reaction of aliphatic amines with alkynes. | Azetidine Synthesis | nih.gov |
| Intramolecular C-H Amination | Palladium(II)-catalyzed cyclization to form functionalized azetidines. | Azetidine Synthesis | rsc.org |
Role in Catalytic Processes (e.g., Henry, Suzuki, Sonogashira, Michael Additions)
The direct role of this compound as a catalyst or ligand in Henry, Suzuki-Miyaura, Sonogashira, or Michael addition reactions is not extensively documented in publicly available research. However, the broader class of azetidine-containing compounds is of significant interest in catalysis, and the principles of these reactions can be discussed in the context of azetidine derivatives.
Azetidine scaffolds are valuable in asymmetric catalysis, where their rigid four-membered ring structure can impart stereoselectivity. Chiral azetidines are often employed as ligands for metal catalysts in a variety of organic transformations.
Aza-Michael Addition: The aza-Michael addition is a key reaction for the synthesis of functionalized azetidine derivatives. For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various nitrogen-based nucleophiles (NH-heterocycles) proceeds via an aza-Michael addition to yield 3-substituted 3-(acetoxymethyl)azetidines. mdpi.com This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mdpi.com While the substrate here is a derivative, this illustrates how the azetidine motif can be central to Michael-type reactions.
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This reaction has been utilized to synthesize 3-aryl-azetidine derivatives, which are important pharmacophores. For example, Pd-catalyzed cross-coupling between an azetidine-3-yl carboxylate and (het)aryl halides has been developed to produce 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds. nih.govnih.gov Although "this compound" itself is not the catalyst, this demonstrates the compatibility of the azetidine core in Suzuki-Miyaura reactions to create more complex molecules. nih.gov
Sonogashira Coupling: The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.org While direct participation of this compound is not reported, the synthesis of various complex molecules containing azetidine moieties could potentially involve Sonogashira coupling at some stage, highlighting the robustness of the azetidine ring under these palladium- and copper-catalyzed conditions. wikipedia.org
Henry Reaction: The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. psu.edu Asymmetric versions of this reaction often rely on chiral catalysts. While there is no specific data found for this compound in this context, chiral azetidine-based ligands could theoretically be employed to induce enantioselectivity in such reactions.
While direct catalytic applications of this compound are not found, its structural components are relevant to the synthesis of more complex azetidine derivatives that are used in or created by these important catalytic reactions.
Data Table: Catalytic Reactions Involving Azetidine Derivatives
| Reaction Type | Role of Azetidine Moiety | Catalyst System Example | Reactant Examples | Product Type | Reference |
| Aza-Michael Addition | Substrate | DBU | Methyl (N-Boc-azetidin-3-ylidene)acetate, Azetidine | 1,3'-Biazetidine derivative | mdpi.com |
| Suzuki-Miyaura Coupling | Product | Pd-catalyst | t-butyl (N-benzylazetidine-3-yl) carboxylate, (het)aryl halides | 3-Aryl- and 3-heteroarylazetidine-3-carboxylic acid derivatives | nih.gov |
| Sonogashira Coupling | General Applicability | Pd/Cu catalysts | Terminal alkynes, Aryl/vinyl halides | Arylalkynes, Conjugated enynes | wikipedia.orgorganic-chemistry.org |
| Henry Reaction | Potential Ligand (Theoretical) | Chiral metal complexes | Nitroalkanes, Aldehydes/Ketones | Nitroalcohols | psu.edu |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthesis Routes
The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. For a compound like Methyl 2-(azetidin-3-yl)benzoate, future research will likely focus on developing green synthesis routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Current synthetic strategies for related methyl benzoate (B1203000) compounds often rely on traditional esterification methods that can produce significant waste. mdpi.comresearchgate.net Future approaches could involve the use of solid acid catalysts, which offer the advantages of being recoverable and reusable, thereby reducing environmental impact. mdpi.comresearchgate.net For instance, studies on the synthesis of various methyl benzoates have demonstrated the effectiveness of solid acids like zirconium/titanium-based catalysts. mdpi.comresearchgate.netmdpi.com The application of such catalytic systems to the synthesis of this compound could represent a significant step towards a more sustainable production method.
Moreover, the synthesis of the azetidine (B1206935) core itself presents opportunities for green chemistry. medwinpublishers.com Traditional methods can be challenging due to the inherent ring strain. medwinpublishers.com Emerging research focuses on catalytic methods that can construct the azetidine ring with high efficiency and stereoselectivity. nih.gov The development of one-pot syntheses and the use of biocatalysis are also promising avenues for the sustainable production of functionalized azetidines.
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Related Compounds
| Feature | Traditional Synthesis (e.g., Sulfuric Acid Catalysis) mdpi.com | Green Synthesis (e.g., Solid Acid Catalysis) mdpi.commdpi.com |
| Catalyst | Homogeneous (e.g., H₂SO₄) | Heterogeneous (e.g., Zr/Ti solid acid) |
| Recoverability | Difficult | Easy |
| Reusability | No | Yes |
| Waste Generation | High (acidic wastewater) | Low |
| Environmental Impact | High | Low |
Exploration of Novel Azetidine-Based Scaffolds for Chemical Innovation
Azetidine-containing molecules are valuable scaffolds in medicinal chemistry due to their ability to introduce three-dimensional character into flat aromatic structures, which can lead to improved pharmacological properties. nih.govresearchgate.net The azetidine ring in this compound can serve as a versatile building block for the creation of diverse and novel chemical scaffolds.
Future research is expected to involve the functionalization of both the azetidine nitrogen and the aromatic ring to generate libraries of new compounds. These novel scaffolds can then be screened for a wide range of biological activities. The development of diverse collections of azetidine-based scaffolds has been shown to be a fruitful strategy for identifying lead-like molecules for various therapeutic targets, including those in the central nervous system. nih.gov The unique substitution pattern of this compound makes it a candidate for the synthesis of spirocyclic and fused bicyclic systems, further expanding the accessible chemical space.
Table 2: Examples of Bioactive Azetidine Derivatives
| Compound Class | Therapeutic Area/Application | Reference |
| Azetidin-2-ones (β-lactams) | Antibacterial | researchgate.net |
| Substituted Phenyl Azetidines | Antimicrobial | medwinpublishers.com |
| Azetidine-based Scaffolds | CNS-active agents | nih.gov |
Advanced Computational Methodologies for Reaction Discovery
Computational chemistry is becoming an indispensable tool in modern drug discovery and development. For a molecule like this compound, advanced computational methodologies can be employed to predict its properties, reactivity, and potential biological targets.
In the context of reaction discovery, computational models can help in designing more efficient synthetic routes. Density Functional Theory (DFT) calculations, for example, can be used to study reaction mechanisms and predict the feasibility of novel transformations. researchgate.net Such studies can guide the selection of catalysts and reaction conditions, thereby accelerating the development of new synthetic methods. Furthermore, in silico screening of virtual libraries based on the this compound scaffold can identify promising candidates for synthesis and biological evaluation, saving time and resources. peerscientist.com
Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology
The interface of synthetic chemistry and chemical biology offers exciting opportunities for understanding and manipulating biological systems. This compound, as a functionalized small molecule, could be utilized as a chemical probe to study biological processes.
Future interdisciplinary research may involve designing and synthesizing derivatives of this compound that can be used in chemical biology applications such as:
Target Identification: Attaching a photo-affinity label or a clickable handle to the molecule could enable the identification of its protein binding partners within a cell.
Enzyme Inhibition Studies: The compound could serve as a starting point for the design of specific enzyme inhibitors, where the azetidine and benzoate moieties can be systematically modified to optimize binding affinity and selectivity.
Development of Bioactive Conjugates: The secondary amine of the azetidine ring provides a convenient point for conjugation to other molecules, such as fluorescent dyes or peptides, to create tools for imaging or targeted delivery.
This interdisciplinary approach will not only expand the potential applications of this compound but also contribute to a deeper understanding of fundamental biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
